molecular formula C15H22N4S B7638315 N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Numéro de catalogue B7638315
Poids moléculaire: 290.4 g/mol
Clé InChI: NIMONJBXKHUGLN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine, also known as ETP-101, is a novel compound that has shown potential in various scientific research applications. This compound belongs to the class of thieno[2,3-d]pyrimidines and has been synthesized using a specific method that will be discussed in The purpose of this paper is to provide an informative and engaging overview of ETP-101, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mécanisme D'action

The mechanism of action of N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitter receptors in the brain. Specifically, N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been shown to bind to the dopamine D3 receptor, which is involved in the regulation of dopamine levels in the brain. By modulating the activity of this receptor, N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine may be able to improve cognitive function and memory, as well as reduce symptoms of schizophrenia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine are still being studied, but initial research suggests that it has a number of effects on the brain and nervous system. For example, N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been shown to increase the release of dopamine in certain areas of the brain, which may be responsible for its cognitive-enhancing effects. Additionally, N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been shown to reduce the activity of certain brain regions that are overactive in individuals with schizophrenia, which may explain its antipsychotic effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine in lab experiments is its specificity for the dopamine D3 receptor. This allows researchers to study the effects of modulating this receptor without affecting other neurotransmitter systems in the brain. Additionally, N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been shown to have good bioavailability and can easily cross the blood-brain barrier, which makes it an attractive candidate for drug development.
However, there are also limitations to using N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine in lab experiments. For example, it has a relatively short half-life and may require frequent dosing in order to maintain its effects. Additionally, more research is needed to fully understand the potential side effects of N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine and how it interacts with other drugs.

Orientations Futures

There are a number of future directions for research on N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine. One area of interest is its potential as a treatment for other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, more research is needed to fully understand the mechanism of action of N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine and how it interacts with other neurotransmitter systems in the brain. Finally, there is a need for more studies on the safety and efficacy of N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine in humans, as most of the current research has been conducted in animal models.
Conclusion:
In conclusion, N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a novel compound that has shown potential in various scientific research applications, particularly in the field of neuroscience. Its specificity for the dopamine D3 receptor makes it an attractive candidate for drug development, and initial research suggests that it may have cognitive-enhancing and antipsychotic effects. However, more research is needed to fully understand the potential of N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine and how it can be used to treat neurological disorders.

Méthodes De Synthèse

The synthesis of N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine, which is reacted with 1-bromo-4-(1-ethylpiperidin-4-yl)butane in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as column chromatography to obtain the final product, N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine.

Applications De Recherche Scientifique

N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has shown potential in various scientific research applications, particularly in the field of neuroscience. One of the main areas of research for N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is its potential as a treatment for neurological disorders such as Alzheimer's disease and schizophrenia. Studies have shown that N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine can improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been shown to have antipsychotic effects in animal models of schizophrenia.

Propriétés

IUPAC Name

N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4S/c1-4-19-7-5-12(6-8-19)18-14-13-10(2)11(3)20-15(13)17-9-16-14/h9,12H,4-8H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMONJBXKHUGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC2=C3C(=C(SC3=NC=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.